![molecular formula C16H18N4O2 B2708963 1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2198265-98-2](/img/structure/B2708963.png)
1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes a 3,4-dihydro-2H-1-benzopyran-2-carbonyl group, an azetidin-3-yl group, and a 1H-1,2,3-triazole group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple heterocyclic groups. The 3,4-dihydro-2H-1-benzopyran-2-carbonyl group is a type of chroman, the azetidin-3-yl group is a type of azetidine, and the 1H-1,2,3-triazole group is a type of triazole .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The 1H-1,2,3-triazole group could potentially undergo reactions with nucleophiles or electrophiles, and the 3,4-dihydro-2H-1-benzopyran-2-carbonyl group could potentially undergo reactions typical of carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of the carbonyl group in the 3,4-dihydro-2H-1-benzopyran-2-carbonyl moiety could potentially influence the compound’s reactivity and polarity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing derivatives of azetidin-2-one and thiazolidin-4-one incorporating pyrazole moieties, which exhibit significant biological activities. These compounds are synthesized through condensation reactions and characterized by analytical and spectral methods, indicating the chemical versatility of this scaffold for generating biologically active compounds (Abeed, Youssef, & Hegazy, 2017).
Antimicrobial Activity
A series of 1,4-disubstituted 1,2,3-triazoles containing benzofused N-heteroaromatic moieties have been synthesized and evaluated for antimicrobial activity against various bacteria and fungi. This research showcases the antimicrobial potential of triazole derivatives, highlighting their importance in the development of new antibacterial and antifungal agents (Kaushik et al., 2016).
Anticancer and Antioxidant Properties
Compounds derived from N-acyl imidates and heterocyclic amines, leading to fused heterocyclic 1,3,5-triazines, have been investigated for their anticancer and antioxidant activities. Some of these compounds have shown promising results against cancer cell lines and exhibited significant antioxidant capacity, suggesting potential applications in cancer treatment and prevention of oxidative stress-related diseases (Bekircan et al., 2005).
Application in Hydroamination Catalysis
New Rhodium(I) and Iridium(I) complexes containing mixed pyrazolyl–1,2,3-triazolyl ligands have been synthesized and characterized. These complexes have been applied as catalysts for hydroamination, demonstrating the utility of triazole derivatives in facilitating chemical transformations, which is crucial for synthesizing complex organic molecules (Hua et al., 2012).
Antitubercular Activity
Synthesis and evaluation of new 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives have shown significant antibacterial activities, including against Mycobacterium tuberculosis. This research contributes to the ongoing search for effective antitubercular agents, addressing the global challenge of tuberculosis (Ellouz et al., 2018).
Propiedades
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(15-6-5-13-3-1-2-4-14(13)22-15)19-9-12(10-19)11-20-8-7-17-18-20/h1-4,7-8,12,15H,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFXGTWFSDPKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N3CC(C3)CN4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
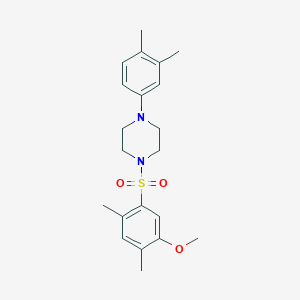

![N-(1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2708883.png)

![Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B2708886.png)
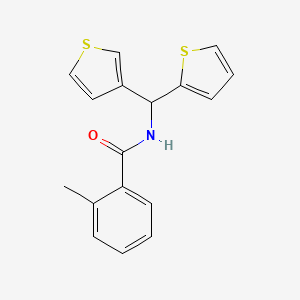
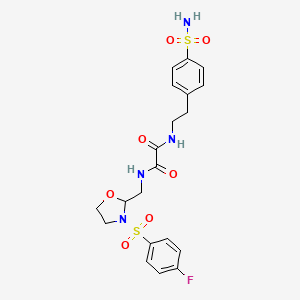
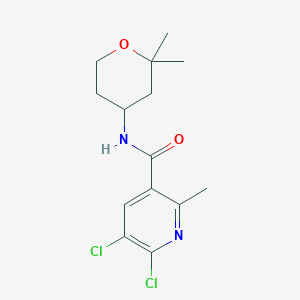
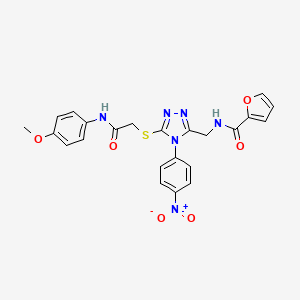
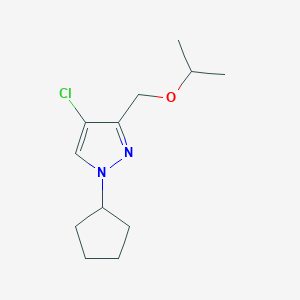
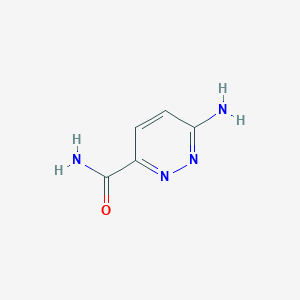
![4-[(Z)-2-Cyano-3-oxo-3-(3-propan-2-yloxypropylamino)prop-1-enyl]-2-hydroxybenzoic acid](/img/structure/B2708900.png)
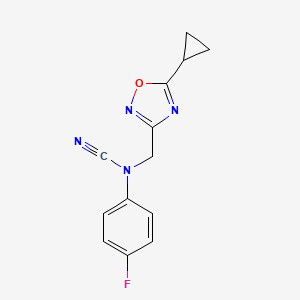
![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2708903.png)
